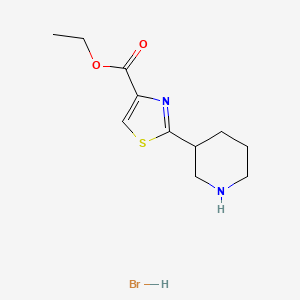
Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide, focusing on six unique applications:
Pharmaceutical Development
Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This compound can be used to develop new medications targeting various diseases, leveraging its structural versatility to create effective therapeutic agents.
Neuroprotective Agents
Research has shown that piperidine derivatives can act as neuroprotective agents, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide may be explored for its ability to inhibit neurotoxic pathways, reduce oxidative stress, and improve neuronal survival, making it a candidate for developing treatments for these conditions.
Anticancer Research
The compound’s structure allows for modifications that can enhance its anticancer properties. Piperidine-based molecules have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis . Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide could be utilized in designing novel anticancer agents that target specific cancer cell lines, potentially leading to more effective and less toxic cancer therapies.
Antimicrobial Agents
Piperidine derivatives have demonstrated significant antimicrobial activity against a variety of pathogens, including bacteria and fungi . This compound can be used in the synthesis of new antimicrobial agents that could address the growing issue of antibiotic resistance. Its unique structure may provide a basis for developing drugs that are effective against resistant strains of microorganisms.
Cardiovascular Research
Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide may also have applications in cardiovascular research. Piperidine derivatives have been studied for their potential to modulate cardiovascular functions, including blood pressure regulation and anti-arrhythmic effects . This compound could be explored for its ability to develop new treatments for cardiovascular diseases, offering new avenues for therapeutic intervention.
Material Science
Beyond its pharmaceutical applications, this compound can be used in material science for the development of novel materials with specific properties. Piperidine derivatives are known for their stability and reactivity, making them suitable for creating polymers, coatings, and other materials with unique characteristics. Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide could contribute to advancements in material engineering and nanotechnology.
These applications highlight the versatility and potential of Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide in various fields of scientific research. Each application leverages the compound’s unique chemical properties to address specific challenges and opportunities in medicine, biology, and material science.
If you have any specific questions or need further details on any of these applications, feel free to ask!
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Recent investigation on heterocycles with one nitrogen … - Springer Synthesis and therapeutic potential of imidazole containing compounds A brief review of the biological potential of indole derivatives IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : Recent investigation on heterocycles with one nitrogen … - Springer
Propriétés
IUPAC Name |
ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJICJTJKSRICSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCNC2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)



![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)

![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)
![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)
